1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
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Description
1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a useful research compound. Its molecular formula is C18H17N5O2 and its molecular weight is 335.367. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Pyrimidine derivatives, including structures similar to 1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea, have been studied for their antimicrobial properties. Such compounds demonstrate significant activity against various microbial strains (Rathod & Solanki, 2018).
Anticancer Agents
- Diaryl ureas, including compounds structurally related to this compound, have been explored as potential anticancer agents. These compounds have shown promising antiproliferative effects against various cancer cell lines (Feng et al., 2020).
Rheology and Morphology of Gels
- The compound has potential applications in tuning the physical properties of gels, such as their rheology and morphology. This application is based on its ability to form hydrogels and influence their elastic storage modulus (Lloyd & Steed, 2011).
Enzyme Inhibition and Antimicrobial Activity
- Urea derivatives, similar to the compound , have been evaluated for enzyme inhibition properties and antimicrobial activities. They demonstrate a range of inhibitory effects on various enzymes and show moderate antimicrobial activity (Mustafa, Perveen, & Khan, 2014).
Nonlinear Optical Properties
- The compound's structural analogs have been investigated for their nonlinear optical (NLO) properties. These studies aim to explore their potential in applications like frequency conversion in laser technology (Jayarama et al., 2013).
Supramolecular Chemistry
- Research has also delved into its use in supramolecular chemistry, particularly in studying conformational equilibrium and tautomerism controlled by hydrogen bonding (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-25-15-4-2-3-14(11-15)23-18(24)22-12-16-17(21-10-9-20-16)13-5-7-19-8-6-13/h2-11H,12H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHBEKZOZDAQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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